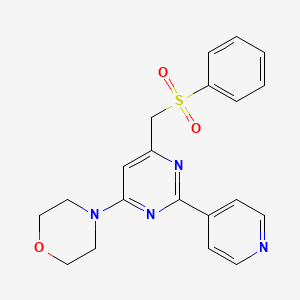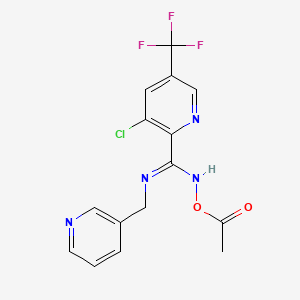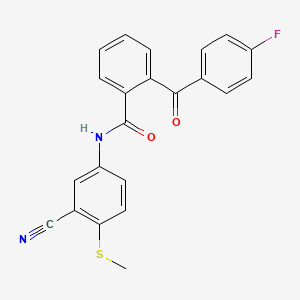
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
Vue d'ensemble
Description
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone, also known as MPS, is a chemical compound that has been widely used in scientific research. MPS is a potent inhibitor of protein kinase B (PKB), which is a key signaling molecule involved in various cellular processes, including cell growth, survival, and metabolism.
Mécanisme D'action
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone acts as a competitive inhibitor of PKB by binding to its ATP-binding site. This prevents the activation of PKB by growth factors and downstream signaling molecules, leading to the inhibition of various cellular processes that are regulated by PKB. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2, and to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and physiological effects:
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In animal models of diabetes, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone improves insulin sensitivity by activating the AMPK pathway, which regulates glucose and lipid metabolism. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has also been shown to reduce inflammation by inhibiting the NF-κB pathway, which regulates the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has several advantages for lab experiments, including its high potency and specificity for PKB inhibition, its low toxicity, and its ability to induce apoptosis in cancer cells. However, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone also has some limitations, including its low solubility in aqueous solutions, its relatively high cost, and its potential off-target effects on other kinases.
Orientations Futures
There are several future directions for the use of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone in scientific research. One direction is to study the role of PKB in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB that can be used for therapeutic purposes. Finally, the use of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone in combination with other drugs or therapies could enhance its therapeutic potential and reduce its side effects.
Applications De Recherche Scientifique
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been extensively used in scientific research to study the role of PKB in various cellular processes. PKB is a key signaling molecule that is activated by growth factors and regulates cell growth, survival, and metabolism. Inhibition of PKB by (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to improve insulin sensitivity in animal models of diabetes. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has also been used to study the role of PKB in cardiovascular diseases, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)15-17-14-19(24-10-12-27-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFJDVHECTHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3-iminopropanoate](/img/structure/B3124712.png)
![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)

![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)




![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)